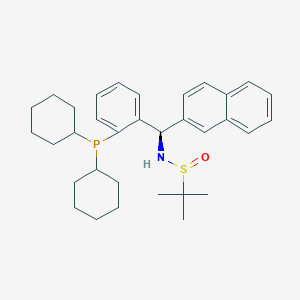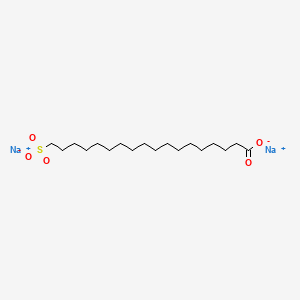
Octadecanoic acid, sulfo-, sodium salt
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of octadecanoic acid, sulfo-, sodium salt typically involves a sulfonation reaction. The process begins with the esterification of octadecanol with a mixture of sodium bisulfite and hydrochloric acid to form a sulfonated ester. This ester is then hydrolyzed with sodium hydroxide to yield the desired sulfonated sodium salt .
Industrial Production Methods: In industrial settings, the production of this compound follows a similar sulfonation route. The process is optimized for large-scale production, ensuring high yield and purity. The reaction conditions, such as temperature and pressure, are carefully controlled to achieve consistent results .
Chemical Reactions Analysis
Types of Reactions: Octadecanoic acid, sulfo-, sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids.
Reduction: Reduction reactions can convert the sulfonate group to a sulfide.
Substitution: The sulfonate group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides can be used for substitution reactions.
Major Products Formed:
Oxidation: Sulfonic acids.
Reduction: Sulfides.
Substitution: Various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Octadecanoic acid, sulfo-, sodium salt is widely used as a surfactant in chemical reactions, aiding in the emulsification and stabilization of reactants .
Biology: In biological research, it is employed as a detergent to solubilize proteins and other biomolecules, facilitating their study and analysis .
Medicine: The compound is used in pharmaceutical formulations to enhance the solubility and bioavailability of drugs .
Industry: Industrially, it is utilized in the production of detergents, emulsifiers, and dispersants. It is also used in the manufacture of paper, leather, pigments, and dyes .
Mechanism of Action
The mechanism of action of octadecanoic acid, sulfo-, sodium salt primarily involves its surfactant properties. It reduces the surface tension of aqueous solutions, allowing for better interaction between hydrophobic and hydrophilic substances. This property is crucial in its role as an emulsifier and detergent .
Comparison with Similar Compounds
Sodium stearate: Another sodium salt of a fatty acid, used similarly as a surfactant and emulsifier.
Sodium lauryl sulfate: A widely used surfactant in detergents and personal care products.
Uniqueness: Octadecanoic acid, sulfo-, sodium salt is unique due to its specific sulfonate group, which imparts distinct chemical properties compared to other fatty acid salts. This uniqueness makes it particularly effective in applications requiring strong emulsification and solubilization capabilities .
Properties
CAS No. |
67998-94-1 |
|---|---|
Molecular Formula |
C18H34Na2O5S |
Molecular Weight |
408.5 g/mol |
IUPAC Name |
disodium;18-sulfonatooctadecanoate |
InChI |
InChI=1S/C18H36O5S.2Na/c19-18(20)16-14-12-10-8-6-4-2-1-3-5-7-9-11-13-15-17-24(21,22)23;;/h1-17H2,(H,19,20)(H,21,22,23);;/q;2*+1/p-2 |
InChI Key |
QRCNGXQCEYNSJN-UHFFFAOYSA-L |
Canonical SMILES |
C(CCCCCCCCC(=O)[O-])CCCCCCCCS(=O)(=O)[O-].[Na+].[Na+] |
physical_description |
Liquid |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


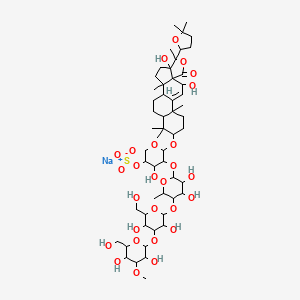

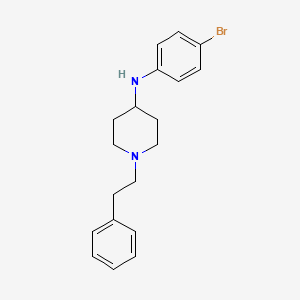
![rel-2-((1R,5S,6r)-3-azabicyclo[3.1.0]hexan-6-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B12298776.png)

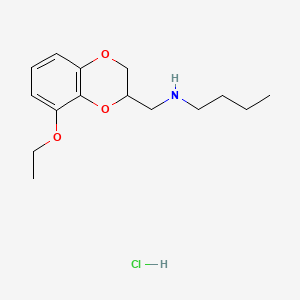
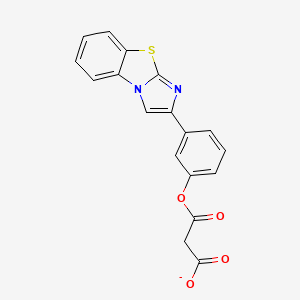
![1-(3-Amino-1,2-benzoxazol-5-yl)-6-[4-[2-[(3-hydroxypyrrolidin-1-yl)methyl]phenyl]phenyl]-3-(trifluoromethyl)-4,5-dihydropyrazolo[3,4-c]pyridin-7-one](/img/structure/B12298783.png)
![Card-20(22)-enolide,3-[(6-deoxy-a-L-mannopyranosyl)oxy]-11,14-dihydroxy-, (3b,5b,11a)-](/img/structure/B12298789.png)
![2H-Oxireno[g][2]benzopyran-2,6,7-triol, 1a,3,5,6,7,7a-hexahydro-5-methyl-1a-(3-methyl-2-butenyl)-, (1aR,2S,5S,6R,7R,7aS)-rel-](/img/structure/B12298793.png)
![N-[4-amino-1-[[1-[[4-amino-1-oxo-1-[[6,9,18-tris(2-aminoethyl)-12-butan-2-yl-3-(1-hydroxyethyl)-15-(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-1,4,7,10,13,16,19-heptazacyclotricos-21-yl]amino]butan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxobutan-2-yl]-6-methylheptanamide](/img/structure/B12298803.png)
![(R)-N-((R)-(6-(Diphenylphosphanyl)benzo[d][1,3]dioxol-5-yl)(phenyl)methyl)-2-methylpropane-2-sulfinamide](/img/structure/B12298813.png)
![(S)-2-(4-Chlorophenyl)-1-(4-((5R,7R)-7-hydroxy-5-methyl-6,7-dihydro-5H-cyclopenta[D]pyrimidin-4-YL)piperazin-1-YL)-3-(isopropyla](/img/structure/B12298819.png)
